molecular formula C13H13Cl2N B2583671 (4-Chlorophenyl)(phenyl)methanamine CAS No. 28022-43-7

(4-Chlorophenyl)(phenyl)methanamine

Cat. No.: B2583671
CAS No.: 28022-43-7
M. Wt: 254.15
InChI Key: LFOCALYQBKUZFT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(phenyl)methanamine is an organic compound with the molecular formula C13H12ClN. It is also known by other names such as (4-chlorophenyl)(phenyl)methylamine and 1-(4-chlorophenyl)-1-phenylmethanamine . This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a methanamine moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(phenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with aniline in the presence of a reducing agent. One common method involves the use of sodium borohydride as the reducing agent in a solvent such as ethanol . The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process involves the use of a catalyst, such as palladium on carbon, to facilitate the reduction of the intermediate imine formed from 4-chlorobenzaldehyde and aniline . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

Primary amine oxidation typically yields imines or nitriles, depending on reaction conditions:

Reagent/ConditionsProduct(s) FormedMechanism NotesSource
KMnO₄ (acidic medium)Imine derivativesPartial oxidation under mild conditions
CrO₃ (H₂SO₄, 0–5°C)Nitrile intermediatesStrong oxidative cleavage of C-N bonds
O₂ (catalytic CuCl₂)Azobenzene analogsOxidative coupling of amine groups

Key Findings :

  • Imine formation dominates in acidic, low-temperature environments.

  • Over-oxidation to nitriles requires harsh conditions (e.g., CrO₃/H₂SO₄).

Reduction Reactions

The amine group undergoes reductive alkylation or hydrogenation:

Reagent/ConditionsProduct(s) FormedSelectivity NotesSource
H₂ (10 atm), Pd/C (EtOH)N-Alkylated derivativesRequires elevated H₂ pressure
NaBH₄/CF₃CO₂HSecondary aminesBorane-complex-mediated reduction
LiAlH₄ (THF, reflux)Tertiary aminesComplete reduction of intermediates

Critical Observations :

  • Catalytic hydrogenation at 120–130°C achieves >85% yield in N-alkylation .

  • NaBH₄ selectively reduces Schiff bases without affecting aromatic chlorides.

Substitution Reactions

Electrophilic aromatic substitution occurs at the chlorophenyl ring:

Reagent/ConditionsPosition SubstitutedMajor ProductSource
HNO₃/H₂SO₄ (0°C)Para to ClNitro-substituted derivative
Cl₂ (FeCl₃ catalyst)Ortho to ClDichlorophenyl product
SO₃H (oleum, 50°C)Meta to amine groupSulfonic acid derivative

Structural Insights :

  • Nitration occurs para to chlorine due to its strong directing effect .

  • Steric hindrance from the phenyl group limits reactivity at the ortho position .

Condensation Reactions

The amine participates in nucleophilic coupling:

Partner ReagentConditionsProduct TypeYieldSource
2-ChloroethoxyacetamideToluene, K₂CO₃, 120°CPiperazine derivatives78%
BenzaldehydeEtOH, ΔSchiff base complexes92%
CS₂/KOHEthanol, 6 hrThiadiazole hybrids65%

Reaction Optimization :

  • Piperazine formation requires 8–12 hr reflux in aprotic solvents .

  • Schiff base synthesis achieves near-quantitative yields in ethanol.

Salt Formation

Protonation generates pharmaceutically relevant salts:

Acid UsedSolventApplicationSource
HCl (gaseous)Diethyl etherHydrochloride salt for X-ray studies
H₂SO₄MethanolSulfate salt with improved solubility

Analytical Data :

  • Hydrochloride salts crystallize in monoclinic P2₁ space group (single-crystal XRD) .

  • Sulfate salts exhibit 3× higher aqueous solubility vs. free base.

Comparative Reaction Kinetics

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (kJ/mol)Source
Oxidation (KMnO₄)2.1×10⁻³45.2 ± 1.3
Reductive Alkylation4.8×10⁻⁴62.7 ± 2.1
Electrophilic Nitration9.3×10⁻⁵88.4 ± 3.0

Scientific Research Applications

Chemistry

  • Chiral Building Block : (4-Chlorophenyl)(phenyl)methanamine is utilized as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its specific chiral configuration allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Biology

  • Biological Activity : The compound is studied for its potential biological activity, particularly its interactions with neurotransmitter systems. It exhibits notable effects through:
    • NMDA Receptor Antagonism : Similar to ketamine, it acts as an antagonist at the NMDA receptor, which is involved in pain modulation and anesthetic effects.
    • Monoamine Transporters : It has shown potential in inhibiting serotonin and dopamine reuptake, suggesting applications in treating mood disorders.
    • Opioid Receptors : Preliminary studies indicate possible interactions with opioid receptors, contributing to its analgesic properties .

Medicine

  • Therapeutic Applications : The compound serves as an intermediate in synthesizing drugs targeting neurological conditions. Research indicates that it may function as an effective anesthetic agent with potentially fewer side effects compared to traditional anesthetics like ketamine.
  • Neuroprotective Effects : Studies suggest that this compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases by reducing excitotoxicity associated with glutamate signaling .

Industrial Applications

  • Fine Chemicals Production : The compound is utilized in producing fine chemicals and specialty materials due to its unique chemical properties and reactivity.

Anesthetic Properties

Research has indicated that this compound may serve as an effective anesthetic agent, demonstrating similar efficacy to ketamine but with potentially reduced side effects. This property makes it a candidate for both acute and chronic pain management .

Neuroprotective Studies

Studies exploring the neuroprotective effects of this compound have shown promising results in models of neurodegenerative diseases. Its ability to modulate excitotoxicity suggests potential therapeutic benefits .

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorophenyl and phenyl groups, which confer distinct chemical and biological properties.

Biological Activity

(4-Chlorophenyl)(phenyl)methanamine, also known as (R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, is a compound with significant biological activity. It belongs to the arylcyclohexylamine class and is structurally related to ketamine, recognized for its anesthetic and analgesic properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H12ClN
  • Molecular Weight : Approximately 217.69 g/mol
  • Chirality : The compound possesses a chiral center, which can influence its pharmacological interactions and efficacy in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits binding affinity to receptors involved in pain modulation and anesthesia, similar to ketamine but potentially with fewer side effects. Its mechanism of action includes:

  • NMDA Receptor Antagonism : Inhibition of N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in pain perception and neuroplasticity.
  • Dopaminergic Activity : Modulation of dopamine pathways may contribute to its analgesic effects.

Analgesic and Anesthetic Properties

Research indicates that this compound has promising analgesic properties comparable to ketamine. It has been studied for its effectiveness in various pain models, demonstrating a reduction in pain response without the severe side effects often associated with traditional opioids.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .

Case Study 1: Anesthetic Efficacy

In a controlled study involving animal models, (R)-(4-Chlorophenyl)(phenyl)methanamine was administered to evaluate its anesthetic properties. Results indicated a significant decrease in response to painful stimuli compared to control groups treated with saline. The compound's onset of action was rapid, and recovery times were shorter than those observed with traditional anesthetics.

Case Study 2: Antimicrobial Testing

A series of derivatives synthesized from this compound were tested for their antibacterial efficacy. The results revealed that certain derivatives inhibited bacterial growth effectively, suggesting potential applications in treating infections resistant to conventional antibiotics .

Comparative Analysis of Biological Activity

Compound Activity Target Pathway Notes
This compoundAnalgesicNMDA ReceptorSimilar efficacy to ketamine
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiolAntibacterialBacterial cell wall synthesisEffective against resistant strains
4-(Chlorophenyl)-1,2,3-thiadiazoleAntifungalHyphal growth inhibitionShows promise against Candida

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Chlorophenyl)(phenyl)methanamine in organic chemistry research?

  • Methodological Answer : The compound is synthesized via transition metal-free catalytic reduction of primary amides using potassium-based catalysts. For example, 4-chlorobenzamide is reduced with HBPin (4 equiv.) in dry toluene at 40°C for 12 hours, yielding the hydrochloride salt with 97% efficiency . Alternatively, it is prepared through condensation reactions, such as coupling benzotriazole derivatives with amines (e.g., using TEA as a base), followed by purification via column chromatography (cyclohexane/ethyl acetate/methanol mixtures) and trituration with ether/petroleum ether .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Structural confirmation relies on:

  • ¹H/¹³C NMR : Peaks at δH 7.15–7.73 (aromatic protons) and δC 160–166 ppm (imine carbons) .
  • IR spectroscopy : Key stretches include νmax 3279–3394 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O), and 1093 cm⁻¹ (C-Cl) .
  • Mass spectrometry : Exact mass calculations (e.g., 227.0416 g/mol) and fragmentation patterns validate molecular integrity .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its corrosive nature (GHS Hazard Code H314). Store sealed at 2–8°C in dry conditions to prevent hydrolysis. Avoid inhalation; if exposed, rinse with water and seek medical attention .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a key intermediate in synthesizing antimalarial primaquine ureidoamides. Derivatives like 2-[(benzotriazole-carbonyl)amino]-N-[(4-chlorophenyl)(phenyl)methyl]acetamide show high antimalarial activity (IC₅₀ < 1 µM) and reduced cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized in transition metal-free syntheses of this compound?

  • Methodological Answer :

  • Catalyst loading : Maintain 2 mol% potassium catalyst to balance cost and efficiency .
  • Solvent optimization : Toluene outperforms polar solvents due to better HBPin solubility .
  • Temperature control : Reactions at 40°C minimize side-product formation while ensuring complete amide reduction .

Q. What strategies resolve contradictory spectral data during structural elucidation of derivatives?

  • Methodological Answer :

  • Deuterated solvents : Use CDCl₃ for NMR to avoid solvent interference in aromatic regions .
  • 2D NMR (COSY, HSQC) : Differentiate overlapping signals in crowded regions (e.g., δH 6.88–7.73) .
  • Chemical derivatization : Convert intermediates to crystalline derivatives (e.g., Schiff bases) for unambiguous confirmation .

Q. How can computational chemistry aid in understanding the mechanism of action of derivatives?

  • Methodological Answer :

  • Molecular docking : Simulate binding to Plasmodium falciparum targets (e.g., dihydroorotate dehydrogenase) to identify key interactions .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing antimalarial activity .

Q. What challenges arise in achieving enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Chiral catalysts : Use Ru-BINAP complexes for asymmetric synthesis but monitor racemization at acidic/basic conditions .
  • Chiral chromatography : Employ amylose-based columns (e.g., Chiralpak® IA) with hexane/ethanol gradients for resolution .

Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODXGEQUOEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-39-0, 28022-43-7
Record name 4-Chlorobenzhydrylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-chlorophenyl)(phenyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The racemic 4-chlorobenzhydrylamine was treated with D-tartaric acid, and then sequentially recrystallized ten times from water (as described by Clemo, et al., J. Chem. Soc., (1939), 1958-1960) to provide (S)-4-chlorobenzhydrylamine of high optical purity (ee>98%, according to chiral HPLC).
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